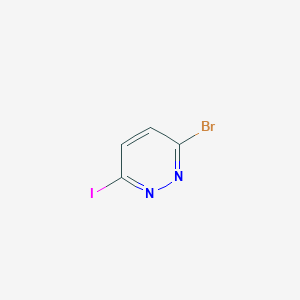

Pyridazine, 3-bromo-6-iodo-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyridazine is a class of organic compounds derived by replacing two carbons in the benzene ring by nitrogen atoms . The 3,6-pyridazinedione scaffold comprises an unsaturated 6-membered heterocycle containing a hydrazine, a carbon–carbon double bond, and carbonyl functional groups .

Synthesis Analysis

The synthesis of pyridazines, including 3-bromo-pyridazines, can be achieved through a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . This method provides functionalized pyridazines with high regiocontrol .Molecular Structure Analysis

The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .Chemical Reactions Analysis

Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines have been summarized. These include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical and Chemical Properties Analysis

The properties of pyridazinediones, how they are constructed, and how they have been applied in various fields of organic synthesis, medicinal chemistry, and chemical biology have been highlighted .Aplicaciones Científicas De Investigación

Heterocyclic Nucleus in Medicinal Chemistry

Pyridazine derivatives serve as a pivotal scaffold in medicinal chemistry, offering a pathway to various bioactive molecules. For instance, the imidazo[1,2-b]pyridazine scaffold is a cornerstone in the development of kinase inhibitors like ponatinib, highlighting the importance of Pyridazine derivatives in therapeutic applications. These compounds are explored for enhanced pharmacokinetics profiles and efficiency in drug development, underscoring the versatility of Pyridazine scaffolds in synthesizing new medicinal compounds with potential therapeutic applications (Garrido et al., 2021).

Role in Organic Synthesis and Catalysis

Heterocyclic N-oxide molecules, including those derived from Pyridazine, have been highlighted for their significance in organic synthesis and catalysis. These compounds are integral in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. Their application spans across medicinal chemistry, demonstrating the critical role of Pyridazine derivatives in advancing organic synthesis and drug development processes (Li et al., 2019).

Biological Activity of Pyridopyridazine Derivatives

The biological activity spectrum of Pyridopyridazine derivatives is broad, encompassing antitumor, antibacterial, analgesic, and diuretic properties. These derivatives are identified as selective inhibitors for phosphodiesterases, emphasizing the therapeutic potential of Pyridazine-based compounds. Such diversity in biological activities underpins the significance of Pyridazine scaffolds in discovering novel compounds with therapeutic efficacy (Wojcicka and Nowicka-Zuchowska, 2018).

Mecanismo De Acción

While the specific mechanism of action for “Pyridazine, 3-bromo-6-iodo-” is not mentioned in the sources, it’s worth noting that a number of 6-aryl-3(2H)-pyridazinone derivatives substituted at position 5 have been synthesized, and their mechanism of action is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Safety and Hazards

Direcciones Futuras

The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This suggests potential future directions in the development of new compounds and applications in medicinal chemistry and organic synthesis .

Propiedades

IUPAC Name |

3-bromo-6-iodopyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrIN2/c5-3-1-2-4(6)8-7-3/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTLRGGAEAETIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1Br)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266675-57-3 |

Source

|

| Record name | 3-bromo-6-iodopyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2981435.png)

![2-[(E)-2-(4-bromophenyl)ethenyl]-1H-imidazole](/img/structure/B2981442.png)

![N1-(4-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2981445.png)

![8-(2,4-Dimethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2981450.png)

![ethyl 2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2981453.png)

![5,6-Dichloro-1-[1-(diethylamino)propan-2-yl]benzimidazol-2-amine](/img/structure/B2981454.png)